
NCX 470
Overview
Description
NCX 470 is a novel, dual-acting nitric oxide (NO)-donating bimatoprost analog developed for intraocular pressure (IOP) reduction in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT). Its chemical structure combines bimatoprost—a prostaglandin F2α analog that enhances uveoscleral outflow—with a NO-donating moiety (6-(nitrooxy)-hexanoic acid), which increases trabecular meshwork/Schlemm’s canal outflow . Upon ocular administration, esterases cleave this compound into active metabolites: bimatoprost acid (prostaglandin receptor agonist) and NO, which stimulates soluble guanylate cyclase to increase cyclic guanosine monophosphate (cGMP) levels .
Preclinical studies demonstrated this compound’s superior IOP-lowering efficacy compared to equimolar bimatoprost in animal models, including hypertensive rabbits, normotensive dogs, and primates . For example, in ocular hypertensive primates, this compound 0.042% reduced IOP by −7.7 ± 1.4 mmHg versus −4.8 ± 1.7 mmHg for equimolar bimatoprost (p < 0.05) . This compound is currently in Phase 3 trials (Mont Blanc and Denali), with a U.S. New Drug Application targeted for H1 2026 .
Preparation Methods
The synthesis of NCX 470 involves the conjugation of bimatoprost with a nitric oxide-donating moiety. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the general approach involves the esterification of bimatoprost with a nitric oxide-releasing group, followed by purification and formulation into an ophthalmic solution .
Chemical Reactions Analysis
NCX 470 undergoes several types of chemical reactions, primarily focusing on its nitric oxide-donating and prostaglandin analog properties. The key reactions include:
Oxidation: The nitric oxide moiety can undergo oxidation, releasing nitric oxide, which plays a crucial role in intraocular pressure regulation.
Hydrolysis: The ester bond in this compound can be hydrolyzed, releasing bimatoprost and the nitric oxide donor.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include mild oxidizing agents for nitric oxide release and aqueous conditions for hydrolysis. The major products formed from these reactions are bimatoprost and nitric oxide .
Scientific Research Applications
Phase 2 and Phase 3 Trials
-
Dolomites Trial :
- Objective : To evaluate safety, tolerability, and IOP-lowering efficacy at varying concentrations (0.021%, 0.042%, and 0.065%) compared to latanoprost.
- Results : All concentrations of NCX 470 significantly reduced mean diurnal IOP, with the 0.042% and 0.065% concentrations showing superiority over latanoprost .
- Mont Blanc Trial :
- Denali Trial :
Key Findings from Research Studies
- Efficacy : this compound has shown greater IOP-lowering effects than standard treatments like latanoprost across multiple studies. For instance, in the Mont Blanc trial, it was reported that this compound reduced IOP more effectively than latanoprost at various time points throughout the day .
- Safety Profile : The compound has been well-tolerated among participants, with conjunctival hyperemia being the most commonly reported adverse effect .
Neuroprotective Effects
Recent studies have indicated that beyond lowering IOP, this compound may protect retinal cells from ischemic damage associated with glaucoma. In animal models, it has been shown to reverse biochemical changes linked to optic nerve head injury caused by endothelin-1-induced ischemia/reperfusion injury . This aspect of this compound's action could be pivotal in slowing the progression of glaucoma-related vision loss.
Comparative Efficacy Table
Study | Treatment | Concentration | IOP Reduction vs Latanoprost | Safety Profile |
---|---|---|---|---|
Dolomites Trial | This compound | 0.021%, 0.042%, 0.065% | Statistically superior | Well tolerated; common AE: conjunctival hyperemia |
Mont Blanc Trial | This compound | Not specified | Significant reduction | Well tolerated; similar safety profile |
Denali Trial | Ongoing Evaluation | Not specified | Pending results | Pending results |
Mechanism of Action
NCX 470 exerts its effects through a dual mechanism of action:
Prostaglandin Analog Activity: Bimatoprost, the prostaglandin analog component, increases uveoscleral outflow, further contributing to intraocular pressure reduction.
The combination of these two mechanisms makes this compound a potent intraocular pressure-lowering agent with potential neuroprotective properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
NCX 470 vs. Latanoprost
Efficacy
- In the Dolomites Phase 2 Study, this compound (0.021%, 0.042%, 0.065%) demonstrated non-inferiority to latanoprost 0.005% in reducing mean diurnal IOP at Week 3. The 0.042% and 0.065% concentrations achieved statistical superiority: Mean IOP Reduction:
Compound | Mean IOP Reduction (mmHg) | LS Mean Difference vs. Latanoprost |
---|---|---|
This compound 0.042% | −8.24 | −0.81 (p = 0.0281) |
This compound 0.065% | −8.66 | −1.23 (p = 0.0009) |
Latanoprost 0.005% | −7.43 | — |
Table 1: Week 4 results from the Dolomites Study
- At the 0.065% dose, this compound showed greater IOP reductions at 8:00 AM (−9.79 mmHg), 10:00 AM (−9.64 mmHg), and 4:00 PM (−7.60 mmHg) compared to latanoprost (−8.80, −8.41, and −6.32 mmHg, respectively) . Phase 3 Mont Blanc Trial: this compound 0.1% reduced IOP by 8.0–9.7 mmHg versus 7.1–9.4 mmHg for latanoprost, meeting non-inferiority and demonstrating numerical superiority at all timepoints .
Mechanistic Advantages
- This compound’s dual mechanism (NO + prostaglandin) enhances both trabecular (NO-dependent) and uveoscleral (prostaglandin-dependent) outflow, whereas latanoprost primarily acts via uveoscleral pathways .
- In patients with baseline IOP ≤28 mmHg, this compound achieved statistically greater reductions than latanoprost at most timepoints, with 69% of patients achieving ≥10 mmHg IOP reduction versus 60% for latanoprost (p < 0.05) .
This compound vs. Bimatoprost
Efficacy
- In preclinical models, this compound showed 3-fold greater potency than equimolar bimatoprost. For example: In ocular hypertensive rabbits, this compound 0.14% reduced IOP by −7.26 ± 2.8 mmHg, while bimatoprost 0.1% was ineffective . In normotensive dogs, this compound 0.042% reduced IOP by −5.46 ± 0.7 mmHg versus −3.46 ± 0.7 mmHg for bimatoprost 0.03% (p < 0.05) .
Mechanistic Synergy
- The NO-donating moiety in this compound provides additional IOP-lowering effects independent of bimatoprost’s prostaglandin activity. This was confirmed by elevated cGMP levels in aqueous humor after this compound administration, a marker of NO bioactivity .
This compound vs. Latanoprostene Bunod
- Both drugs combine prostaglandin analogs with NO donors, but this compound uses bimatoprost instead of latanoprost. Preclinical data suggest this compound’s NO release is more sustained, leading to longer-lasting IOP reduction .
Biological Activity
NCX 470 is a novel ophthalmic solution that combines the properties of bimatoprost, a well-known prostaglandin analog, with nitric oxide (NO) donation. This compound is primarily under investigation for its ability to lower intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) and ocular hypertension (OHT). The following sections detail its biological activity, including mechanisms of action, clinical trial results, and comparative efficacy against existing treatments.
This compound operates through a dual mechanism:
- Prostaglandin Pathway : It enhances uveoscleral outflow via the prostaglandin F2α (PGF2α) receptor pathway, similar to bimatoprost.
- Nitric Oxide Pathway : The NO component promotes relaxation of the trabecular meshwork and Schlemm’s canal, facilitating increased aqueous humor outflow and thereby reducing IOP.
This dual action is significant as it potentially leads to greater IOP reduction compared to traditional therapies.
Preclinical Studies
In various animal models, this compound has demonstrated superior efficacy in lowering IOP compared to equimolar doses of bimatoprost:
Model | This compound IOP Reduction (mmHg) | Bimatoprost IOP Reduction (mmHg) | Significance |
---|---|---|---|
Transient OHT Rabbits | -7.2 ± 2.8 | None (ineffective) | P < 0.05 |
OHT Monkeys | -7.7 ± 1.4 | -4.8 ± 1.7 | P < 0.05 |
Normotensive Dogs | -5.4 ± 0.7 | -3.4 ± 0.7 | P < 0.05 |
These findings indicate that this compound not only lowers IOP effectively but does so through mechanisms that could provide additional retinal protection due to improved ocular hemodynamics.
Phase 3 Trials
The Mont Blanc trial was a pivotal study comparing this compound to latanoprost in patients with OAG or OHT:
- Design : Randomized, double-masked, multi-center trial.
- Participants : 691 subjects with unmedicated IOP ≥26 mmHg.
- Doses Tested : this compound at concentrations of 0.065% and 0.1% versus latanoprost at 0.005%.
Results :
- At Week 2, this compound (0.1%) achieved a mean diurnal IOP reduction of up to 9.7 mmHg , significantly surpassing latanoprost's performance across all measured time points.
- Statistically significant improvements were observed at multiple intervals:
- Week 2: this compound reduced IOP by an average of 8.0 mmHg compared to latanoprost.
- Month 3: Proportions of subjects achieving ≥10 mmHg reduction were notably higher in the NCX group (69% vs. 60% for latanoprost).
Safety Profile
This compound was generally well-tolerated, with conjunctival hyperemia being the most common adverse event reported. No serious ocular or systemic side effects were noted during the trials.
Comparative Efficacy
A randomized controlled trial also highlighted that this compound not only met non-inferiority criteria against latanoprost but exhibited superior efficacy at several time points:
Time Point | This compound Mean IOP Reduction (mmHg) | Latanoprost Mean IOP Reduction (mmHg) | Statistical Significance |
---|---|---|---|
Week 2 | 8.0 | 6.5 | P < .0001 |
Week 6 | 9.0 | 7.5 | P < .0001 |
Month 3 | 9.7 | 8.0 | P < .0001 |
These results suggest that this compound could become a first-line therapy for managing elevated IOP in glaucoma patients due to its enhanced efficacy and safety profile.
Properties
IUPAC Name |
[(E,3S)-1-[(1R,2R,3S,5R)-2-[(Z)-7-(ethylamino)-7-oxohept-2-enyl]-3,5-dihydroxycyclopentyl]-5-phenylpent-1-en-3-yl] 6-nitrooxyhexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46N2O8/c1-2-32-30(36)16-10-4-3-9-15-26-27(29(35)23-28(26)34)21-20-25(19-18-24-13-7-5-8-14-24)41-31(37)17-11-6-12-22-40-33(38)39/h3,5,7-9,13-14,20-21,25-29,34-35H,2,4,6,10-12,15-19,22-23H2,1H3,(H,32,36)/b9-3-,21-20+/t25-,26+,27+,28-,29+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQMJNDRYSYWNJ-BPXWCPHMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)OC(=O)CCCCCO[N+](=O)[O-])O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.